molecular formula C19H13NO5 B1362989 2-Methyl-3-[2-(4-nitrophenyl)-2-oxoethyl]naphthoquinone CAS No. 88007-99-2

2-Methyl-3-[2-(4-nitrophenyl)-2-oxoethyl]naphthoquinone

Cat. No. B1362989
CAS RN: 88007-99-2
M. Wt: 335.3 g/mol
InChI Key: HOUITNAJHFPESJ-UHFFFAOYSA-N
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Description

“2-Methyl-3-[2-(4-nitrophenyl)-2-oxoethyl]naphthoquinone” is a chemical compound with the molecular formula C19H13NO5 . It is a derivative of naphthoquinone, which are secondary metabolites found in plants and are used in traditional medicine to treat diverse human diseases .


Synthesis Analysis

The synthesis of naphthoquinone derivatives has been explored to contain compounds with potential biological activity . It has been reported that the chemical modification of naphthoquinones improves their pharmacological properties by introducing amines, amino acids, furan, pyran, pyrazole, triazole, indole, among other chemical groups .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a naphthoquinone core with a 2-methyl group and a 3-[2-(4-nitrophenyl)-2-oxoethyl] group .


Chemical Reactions Analysis

Naphthoquinones are known for their redox properties and other mechanisms . They are easily susceptible to reduction, oxidation, and addition of O-, N-, and S-nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include its molecular weight of 335.31 .

Scientific Research Applications

Antitumor Activity

2-Methyl-3-[2-(4-nitrophenyl)-2-oxoethyl]naphthoquinone and its derivatives have been studied for their antitumor effects. For instance, phenyl-substituted 2-chloromethyl-3-phenyl-1,4-naphthoquinones, with various functional groups including nitro, were tested for tumor-inhibitory potency against Sarcoma 180 ascites cells in mice. Some derivatives showed comparable antitumor activity to the parent compound, indicating potential in cancer research (Lin & Sartorelli, 1976).

Cytotoxic Properties

Studies on 1,4-naphthoquinones, including those with nitrophenyljuglone derivatives, have been conducted to explore their cytotoxic properties. These compounds displayed marked cytotoxicity, which partly depended on the substitution pattern. The research highlighted the variation in activity based on the structural differences in these compounds (Wurm & Gurka, 1994).

Antifungal Activity

Synthetic derivatives of hydroxynaphthoquinones, such as lawsone, have shown effective antifungal properties. Specific lawsone derivatives demonstrated high activity against Candida albicans, suggesting potential as leading compounds against human fungal infections (Filho et al., 2016).

Molecular Modeling and Antibacterial Activity

Computational prediction models and in vitro studies have been used to investigate the pharmacological properties of specific naphthoquinone derivatives. Some of these compounds, when combined with antibiotics, reduced the minimum inhibitory concentrations (MICs) of the antibiotics, indicating a potential role in addressing bacterial resistance (Figueredo et al., 2020).

Spectral and Structural Characterization

Naphthoquinone amino derivatives, including nitrophenylamino derivatives, have been studied for their structural and photophysical properties. These studies provide insights into the electronic nature of spectral transitions, which is valuable for potential medicinal applications (Leyva et al., 2014).

Future Directions

Naphthoquinone derivatives could be considered for further studies to provide drugs efficient in treating cancer and multidrug-resistant bacteria . Their synthesis and biological effects are areas of ongoing research .

properties

IUPAC Name

2-methyl-3-[2-(4-nitrophenyl)-2-oxoethyl]naphthalene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13NO5/c1-11-16(19(23)15-5-3-2-4-14(15)18(11)22)10-17(21)12-6-8-13(9-7-12)20(24)25/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOUITNAJHFPESJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=CC=CC=C2C1=O)CC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20377589
Record name 11E-906
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

88007-99-2
Record name 2-Methyl-3-[2-(4-nitrophenyl)-2-oxoethyl]-1,4-naphthalenedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88007-99-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 11E-906
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-3-[2-(4-nitrophenyl)-2-oxoethyl]naphthoquinone
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2-Methyl-3-[2-(4-nitrophenyl)-2-oxoethyl]naphthoquinone
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2-Methyl-3-[2-(4-nitrophenyl)-2-oxoethyl]naphthoquinone
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2-Methyl-3-[2-(4-nitrophenyl)-2-oxoethyl]naphthoquinone
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2-Methyl-3-[2-(4-nitrophenyl)-2-oxoethyl]naphthoquinone
Reactant of Route 6
2-Methyl-3-[2-(4-nitrophenyl)-2-oxoethyl]naphthoquinone

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